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Compound of Interest

Compound Name: Disorazol A

Cat. No.: B15559237 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disorazols, a class of potent macrocyclic polyketides isolated from the myxobacterium

Sorangium cellulosum, have garnered significant attention in the field of oncology for their

profound cytotoxic and antimitotic activities. This technical guide provides an in-depth

exploration of the natural variants and synthetic congeners of Disorazol A, focusing on their

structure-activity relationships, mechanisms of action, and the experimental methodologies

used for their evaluation.

Introduction to the Disorazol Family
Disorazols are characterized by a unique macrocyclic structure containing two oxazole rings.[1]

First isolated in 1994, the parent compound, Disorazol A, demonstrated remarkable anti-fungal

and potent anti-cancer properties at picomolar concentrations.[1] The primary mechanism of

action for this class of compounds is the disruption of microtubule dynamics, a critical process

for cell division, leading to cell cycle arrest and apoptosis.[1][2] Due to their high cytotoxicity

and inherent instability, significant efforts have been directed towards the synthesis of unnatural

derivatives to improve their therapeutic index.[1]

This guide will delve into the nuances of prominent natural variants, including Disorazol A1,

B1, C1, and the more recently discovered Z series, alongside synthetic analogs, providing a

comparative analysis of their biological activities.
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Structural Overview of Key Disorazol Variants
The core structure of disorazols is a macrodiolide of mixed non-ribosomal peptide and

polyketide origin. The key structural differences between the major natural variants lie in the

side chains and modifications to the macrocyclic ring.

Disorazol A1: The major fermentation product, Disorazol A1, features a divinyl oxirane

moiety in its side chain.[3] This epoxide group was initially thought to be essential for its

potent bioactivity.[4]

Disorazol B1: A symmetrical disorazole for which a total synthesis has been described.[5]

Disorazol C1: This variant lacks the epoxide ring and instead possesses a triene system.[3]

Despite this difference, it retains potent antiproliferative activity, demonstrating that the vinyl

oxirane is not an absolute requirement for cytotoxicity.[3]

Disorazol Z Family: This subclass of disorazoles is characterized by a shortened polyketide

chain in each half of the bis-lactone ring compared to Disorazol A.[6][7] Additionally, they

feature a carboxymethyl ester at a position where a geminal dimethyl group is found in

Disorazol A.[6][7] Disorazol Z1, the main component of this family, exhibits comparable

anticancer activity to Disorazol A1.[6][7]

Quantitative Analysis of Biological Activity
The cytotoxic potency of Disorazol variants and congeners has been evaluated across a range

of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for

this assessment. The following tables summarize the available IC50 data for Disorazol A1, C1,

and Z1.

Disorazol A1 IC50 Values Cell Line IC50 (pM)

Human Cancer Cell Lines

(Panel)
Various 2 - 42[6]

Multidrug-Resistant KB line KB Low picomolar[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b15559237?utm_src=pdf-body
https://www.benchchem.com/product/b15559237?utm_src=pdf-body
https://www.opendata.uni-halle.de/bitstream/1981185920/98485/1/Lizzadro_Luca_Dissertation_2022.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2649750/
https://pubs.acs.org/doi/abs/10.1021/jacs.7b09843
https://www.opendata.uni-halle.de/bitstream/1981185920/98485/1/Lizzadro_Luca_Dissertation_2022.pdf
https://www.opendata.uni-halle.de/bitstream/1981185920/98485/1/Lizzadro_Luca_Dissertation_2022.pdf
https://www.benchchem.com/product/b15559237?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10434194/
https://publikationen.sulb.uni-saarland.de/bitstream/20.500.11880/39012/2/gao-et-al-2023-the-disorazole-z-family-of-highly-potent-anticancer-natural-products-from-sorangium-cellulosum-structure.pdf
https://www.benchchem.com/product/b15559237?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10434194/
https://publikationen.sulb.uni-saarland.de/bitstream/20.500.11880/39012/2/gao-et-al-2023-the-disorazole-z-family-of-highly-potent-anticancer-natural-products-from-sorangium-cellulosum-structure.pdf
https://www.benchchem.com/product/b15559237?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10434194/
https://publikationen.sulb.uni-saarland.de/bitstream/20.500.11880/39012/2/gao-et-al-2023-the-disorazole-z-family-of-highly-potent-anticancer-natural-products-from-sorangium-cellulosum-structure.pdf
https://www.benchchem.com/product/b15559237?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10434194/
https://pubmed.ncbi.nlm.nih.gov/15104246/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15559237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disorazol C1 IC50 Values Cell Line IC50 (nM)

Human Lung Carcinoma Various 1.1 - 6.9[3]

Prostate Adenocarcinoma Various 1.1 - 6.9[3]

Breast Carcinoma Various 1.1 - 6.9[3]

Ovarian Carcinoma Various 1.1 - 6.9[3]

Head and Neck Cancer Various 0.358 (average)[3]

Disorazol Z1 IC50 Values Cell Line IC50 (nM)

Human Cancer Cell Lines

(Panel)
Various 0.07 - 0.43[6]

Hepatocellular Carcinoma HepG2
Less potent than A1 (by 4-5

fold)[6]

Osteosarcoma U-2 OS
Less potent than A1 (by 4-5

fold)[6]

Endometrium Carcinoma Hec1A Not specified

Cervical Cancer KB/HeLa 0.8 (for G2/M arrest)[8]

Colon Carcinoma HCT-116
0.25 (for Caspase 3/7

activation)[8]

Mechanism of Action: Microtubule Destabilization
and Apoptosis
The primary molecular target of the disorazols is tubulin. By binding to tubulin, they inhibit its

polymerization into microtubules.[2][4] This disruption of the microtubule network has profound

downstream effects on cellular processes, ultimately leading to programmed cell death

(apoptosis).
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Caption: Disorazol-induced signaling pathway.

The process begins with the binding of disorazols to tubulin, which inhibits microtubule

polymerization. This disruption of the microtubule cytoskeleton triggers a cell cycle checkpoint,

leading to arrest in the G2/M phase.[2] Prolonged arrest in mitosis activates the intrinsic

apoptotic pathway. This is characterized by mitochondrial dysfunction, including the loss of

mitochondrial membrane potential, and the subsequent activation of executioner caspases,

such as caspase-3 and caspase-7.[6] The activation of these caspases orchestrates the

dismantling of the cell, culminating in apoptosis.[6] Studies have also indicated the involvement

of the Bcl-2 family of proteins, which are key regulators of apoptosis at the mitochondrial level.

[9][10]

Experimental Protocols
The evaluation of disorazols and their analogs relies on a suite of standardized in vitro assays.

Below are detailed methodologies for key experiments.

Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The

amount of formazan produced is proportional to the number of viable cells.

Protocol:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.
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Treat the cells with various concentrations of the Disorazol compound for a specified

period (e.g., 48 or 72 hours).

Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-

4 hours at 37°C.

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a

solution of SDS in HCl).

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate

reader.

Calculate the IC50 value, which is the concentration of the compound that inhibits cell

growth by 50% compared to untreated controls.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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